

The Cellular Target of NU-7441: An In-depth Technical Guide

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Compound of Interest

Compound Name: NU-7163

Cat. No.: B1677025

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This technical guide provides a comprehensive overview of the cellular target and mechanism of action of NU-7441 (also known as KU-57788), a potent and selective small molecule inhibitor. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions of NU-7441, its impact on cellular signaling pathways, and the experimental methodologies used for its characterization.

The Primary Cellular Target: DNA-Dependent Protein Kinase (DNA-PK)

The primary cellular target of NU-7441 is the catalytic subunit of the DNA-dependent protein kinase (DNA-PKcs).[1][2][3] DNA-PK is a serine/threonine protein kinase that plays a critical role in the non-homologous end joining (NHEJ) pathway, the main mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][4][5] These breaks are among the most cytotoxic forms of DNA damage and can be induced by ionizing radiation and certain chemotherapeutic agents, such as topoisomerase inhibitors.[1][6]

DNA-PK is a holoenzyme composed of the large catalytic subunit, DNA-PKcs, and the Ku70/80 heterodimer.[4][5] The Ku70/80 heterodimer recognizes and binds to the broken ends of DNA, which then recruits and activates DNA-PKcs.[1][4] Once activated, DNA-PKcs phosphorylates a range of downstream targets, including itself (autophosphorylation), to facilitate the processing and ligation of the broken DNA ends, thus completing the repair process.[1][7]

Mechanism of Action of NU-7441

NU-7441 functions as an ATP-competitive inhibitor of DNA-PKcs.[1][8] By binding to the ATP-binding pocket of the kinase domain, NU-7441 prevents the phosphorylation of downstream substrates, effectively halting the NHEJ repair pathway.[5] This inhibition of DNA repair leads to the persistence of DNA double-strand breaks, which in turn can trigger cell cycle arrest and, ultimately, apoptosis.[1][5][9]

The inhibitory action of NU-7441 is highly potent and selective for DNA-PK. This selectivity is crucial for its utility as a research tool and its potential as a therapeutic agent. By specifically targeting DNA-PK, NU-7441 allows for the precise investigation of the NHEJ pathway and minimizes off-target effects.

Quantitative Data on NU-7441 Activity

The potency and selectivity of NU-7441 have been quantified in various in vitro and cellular assays. The following tables summarize key data.

Table 1: In Vitro Inhibitory Activity of NU-7441

Target Kinase	IC50 (nM)	Assay Type
DNA-PK	14	Cell-free
mTOR	1,700	Cell-free
PI3K	5,000	Cell-free

Data sourced from Selleck Chemicals and Tocris Bioscience.[2][10]

Table 2: Cellular Inhibitory Activity of NU-7441

Cell Line	IC50 for IR-induced DNA-PK activity (µM)	Cancer Type
MCF-7	0.17 - 0.25	Breast Cancer
MDA-MB-231	0.17 - 0.25	Breast Cancer
T47D	0.17 - 0.25	Breast Cancer

Data sourced from Ciszewski et al. (2014).[\[11\]](#)

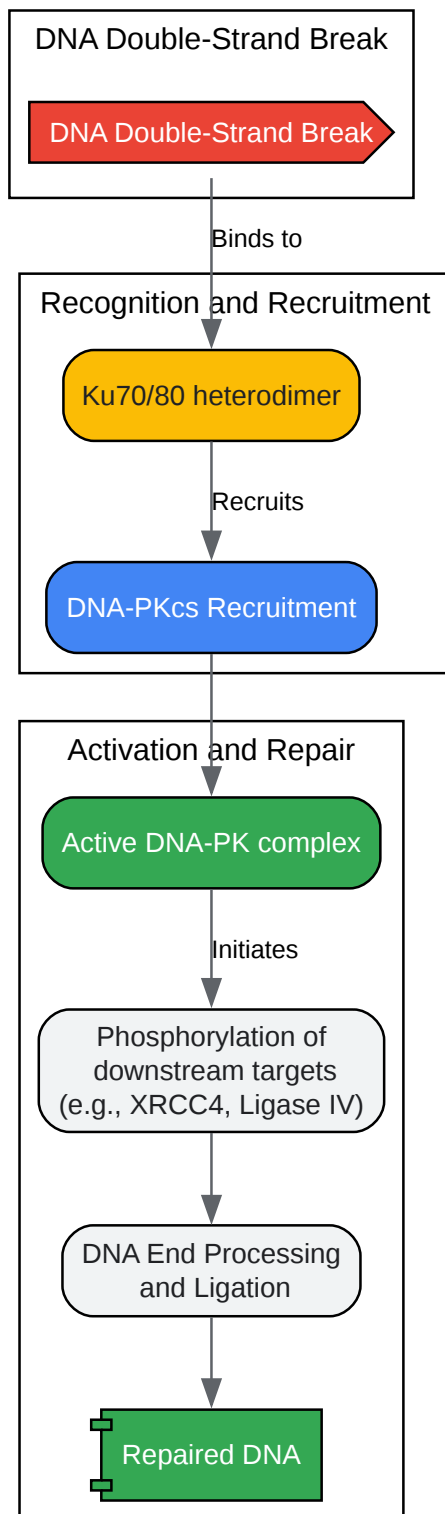
Signaling Pathways and Cellular Effects

The inhibition of DNA-PK by NU-7441 has significant downstream consequences for cellular signaling, primarily impacting the DNA damage response.

The DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)

The following diagram illustrates the central role of DNA-PK in the NHEJ pathway.

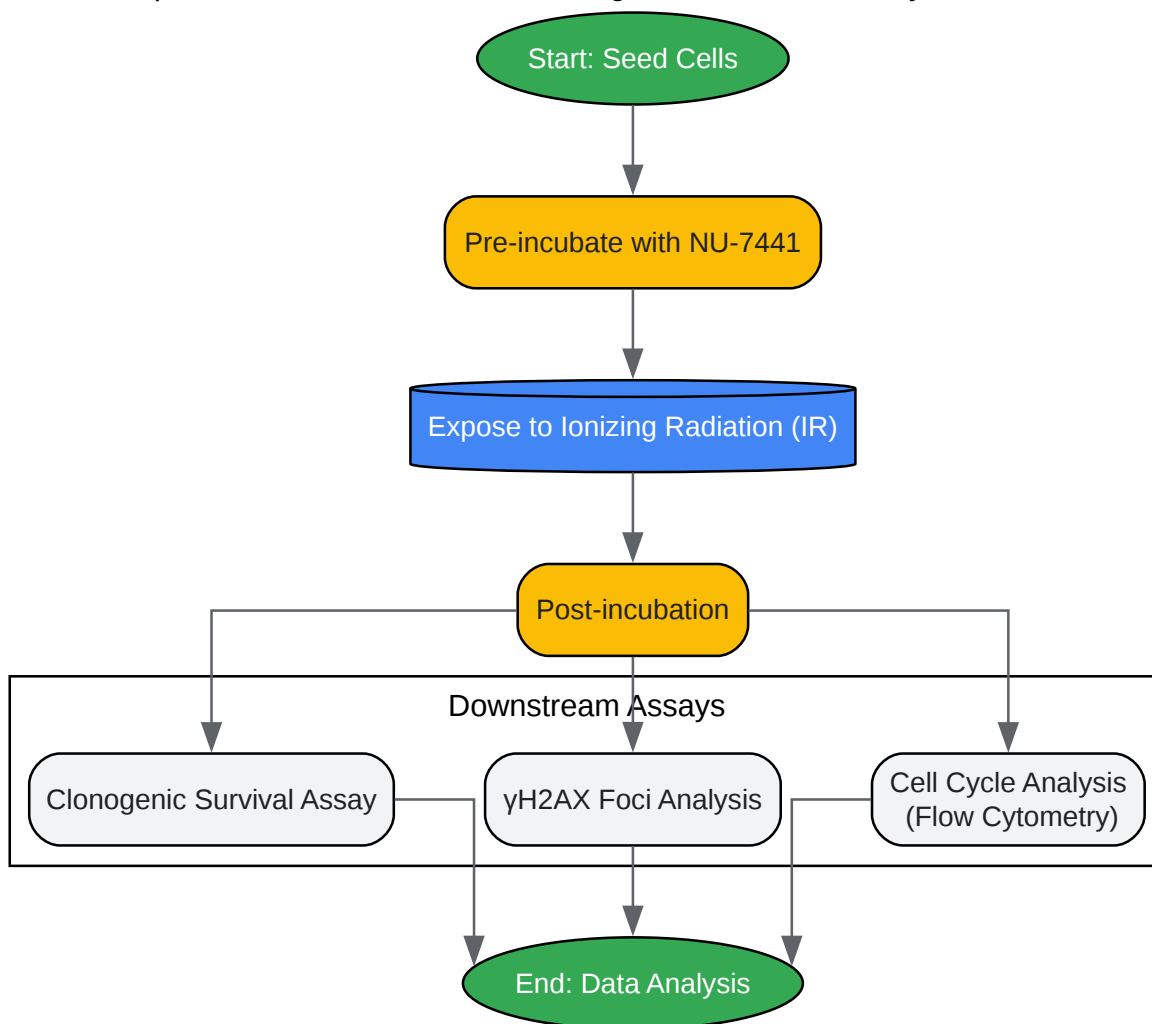
DNA-PK Signaling in Non-Homologous End Joining (NHEJ)

[Click to download full resolution via product page](#)**Figure 1:** DNA-PK signaling in NHEJ.

Mechanism of Action of NU-7441

NU-7441 disrupts the NHEJ pathway, leading to the accumulation of DNA damage and subsequent cellular responses.

Experimental Workflow for Evaluating Radiosensitization by NU-7441



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